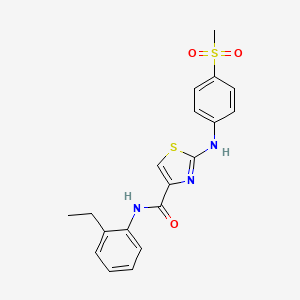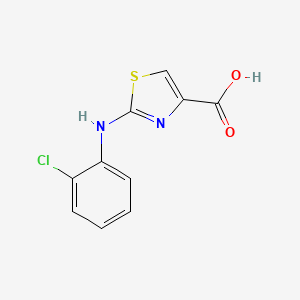
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2418642-21-2 . It has a molecular weight of 245.15 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2.2ClH/c9-7-2-1-4-10(6-7)5-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H . This code can be used to generate the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Technology
- The synthesis process of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid; dihydrochloride, specifically its R-enantiomer, involves steps like chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride. This synthesis achieved an overall yield of 43.1% (Jiang Jie-yin, 2015).
Antiproliferative and Apoptotic Activity
- Research on compounds related to 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid shows significant antiproliferative and apoptotic activity against colon cancer cells, indicating potential for cancer therapy applications. These compounds act specifically on cancerous cells, sparing normal cells, and potentially act through the HSP90 and TRAP1 mediated signaling pathway (S. E. Rayes et al., 2020).
Asymmetric Synthesis
- The enantiomers of compounds structurally related to 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid have been synthesized with significant differences in their activity against bacteria, suggesting the importance of stereochemistry in their biological activity. These studies contribute to the development of more effective antibacterial agents (T. Rosen et al., 1988).
Crystal Structure and Polymorphism
- Studies on polymorphism and crystal structures of related small molecule drugs provide insights into their stability and transformation pathways, important for pharmaceutical development. The understanding of these structures aids in the design of more stable and effective drug formulations (D. Braun et al., 2014).
HIV-1 Reverse Transcriptase Inhibition
- Derivatives of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid have been found to be potent inhibitors of HIV-1 reverse transcriptase, demonstrating potential for use in antiviral therapy against HIV (W. S. Saari et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12;;/h8H,3-7,11H2,1-2H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGNVRHSSLNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)
![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B2510037.png)
![7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione](/img/structure/B2510039.png)
![(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B2510040.png)

![N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510046.png)
![1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2510047.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2510050.png)


